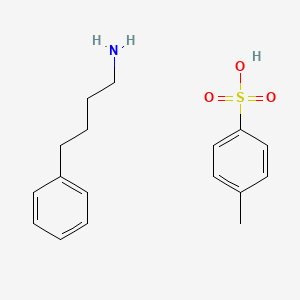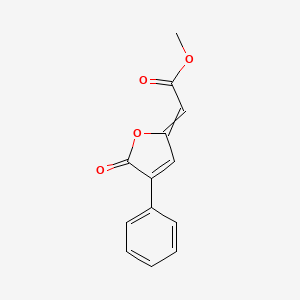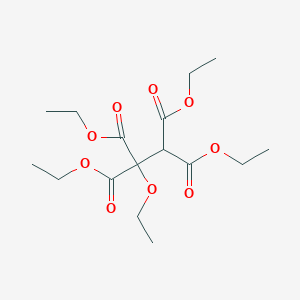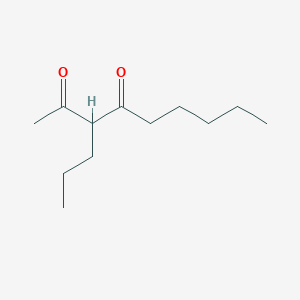
1,4-Naphthalenedione, 2-chloro-3-(dipropylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Naphthalenedione, 2-chloro-3-(dipropylamino)- is a synthetic organic compound belonging to the naphthoquinone family. This compound is characterized by the presence of a naphthalene ring with two ketone groups at the 1 and 4 positions, a chlorine atom at the 2 position, and a dipropylamino group at the 3 position. Naphthoquinones are known for their diverse biological activities and are widely used in various fields, including medicine, agriculture, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-chloro-3-(dipropylamino)- typically involves the chlorination of 1,4-naphthoquinone followed by the introduction of the dipropylamino group. One common method is as follows:
Chlorination: 1,4-naphthoquinone is reacted with chlorine gas in the presence of a suitable solvent, such as chloroform or carbon tetrachloride, to yield 2-chloro-1,4-naphthoquinone.
Amination: The 2-chloro-1,4-naphthoquinone is then reacted with dipropylamine in the presence of a base, such as triethylamine, to introduce the dipropylamino group at the 3 position, forming 1,4-Naphthalenedione, 2-chloro-3-(dipropylamino)-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of 1,4-naphthoquinone are chlorinated using industrial chlorination equipment.
Continuous Amination: The chlorinated product is continuously fed into reactors containing dipropylamine and a base, ensuring efficient and high-yield production of the final compound.
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthalenedione, 2-chloro-3-(dipropylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Higher oxidation state naphthoquinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones depending on the nucleophile used.
Scientific Research Applications
1,4-Naphthalenedione, 2-chloro-3-(dipropylamino)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting cancer cells.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione, 2-chloro-3-(dipropylamino)- involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell damage or death. The compound may also interact with specific molecular targets, such as enzymes involved in cellular respiration, disrupting their function and leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: The parent compound, lacking the chlorine and dipropylamino groups.
2-Chloro-1,4-naphthoquinone: Similar structure but without the dipropylamino group.
2-Amino-3-chloro-1,4-naphthoquinone: Contains an amino group instead of the dipropylamino group.
Uniqueness
1,4-Naphthalenedione, 2-chloro-3-(dipropylamino)- is unique due to the presence of both the chlorine and dipropylamino groups, which confer distinct chemical and biological properties
Properties
CAS No. |
112940-97-3 |
|---|---|
Molecular Formula |
C16H18ClNO2 |
Molecular Weight |
291.77 g/mol |
IUPAC Name |
2-chloro-3-(dipropylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C16H18ClNO2/c1-3-9-18(10-4-2)14-13(17)15(19)11-7-5-6-8-12(11)16(14)20/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
PYFNEQIZKKMPEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![11-[(Dimethylamino)(dimethyl)silyl]undecanenitrile](/img/structure/B14291918.png)


silane](/img/structure/B14291945.png)



![1-Phenyl-1H-naphtho[2,1-b]pyran](/img/structure/B14291960.png)

